Pyridinium, 1-amino-3-methyl-, chloride

Description

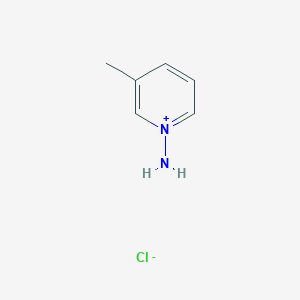

Pyridinium, 1-amino-3-methyl-, chloride is a quaternary ammonium compound characterized by a pyridinium ring substituted with an amino group (-NH₂) at the 1-position and a methyl group (-CH₃) at the 3-position. Instead, the data highlights structurally related pyridinium chloride salts with varying substituents and applications.

Properties

CAS No. |

56460-57-2 |

|---|---|

Molecular Formula |

C6H9ClN2 |

Molecular Weight |

144.60 g/mol |

IUPAC Name |

3-methylpyridin-1-ium-1-amine;chloride |

InChI |

InChI=1S/C6H9N2.ClH/c1-6-3-2-4-8(7)5-6;/h2-5H,7H2,1H3;1H/q+1;/p-1 |

InChI Key |

CQQLYHKBWWXHJY-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C[N+](=CC=C1)N.[Cl-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key pyridinium chloride derivatives, their substituents, applications, and research findings from the evidence:

Structural and Functional Insights:

Hexadecyl pyridinium chloride demonstrates the importance of alkyl chain length in antiviral activity. Its long hydrophobic tail enhances membrane disruption, critical for SARS-CoV-2 inactivation . In contrast, 1-(stearamidomethyl) pyridinium chloride leverages a stearamide group for textile hydrophobicity but faced regulatory challenges due to pyridine release and cellulose degradation .

N-(Cyanomethyl)pyridinium chloride highlights the role of electron-withdrawing groups (e.g., -CN) in activating methylene groups for nucleophilic reactions, making it valuable in synthetic chemistry .

Amino-substituted derivatives (e.g., 1-carboxymethyl-4-amino pyridinium chloride) show versatility in sustainable chemistry, where the amino group facilitates hydrogen bonding or catalytic interactions .

Limitations in Current Research:

- Data gaps persist for amino-substituted pyridinium salts, particularly regarding environmental impact and long-term stability .

Preparation Methods

Reaction Mechanism and Optimization

In this adaptation, 3-methylpyridine reacts with chloramine (NH$$_2$$Cl) or hydroxylamine-O-sulfonic acid (HOSA) to form the quaternary ammonium center. The reaction proceeds via nucleophilic attack on the pyridine nitrogen, facilitated by the electron-withdrawing methyl group at position 3, which enhances the electrophilicity of the nitrogen. Key parameters include:

- Temperature : 25–120°C (room temperature preferred for safety).

- Pressure : 1–5 bar in a sealed Parr reactor.

- Molar ratio : 10% stoichiometric excess of 3-methylpyridine to ensure complete conversion.

For example, liquified NH$$_2$$Cl is introduced into a chilled solution of 3-methylpyridine, followed by 48 hours of reaction at room pressure. The product is washed with anhydrous ether and vacuum-dried, yielding hygroscopic crystals.

Yield and Scalability

Initial trials report yields of 40–50%, comparable to those of 1-alkyl pyridinium chlorides. Scaling this method requires careful handling of gaseous NH$$_2$$Cl, which is toxic and unstable. Alternative aminating agents like HOSA offer safer handling but may require acidic conditions (pH 1–3) to protonate the pyridine nitrogen, enhancing reactivity.

Palladium-Catalyzed Coupling of Pre-Functionalized Pyridines

A second route leverages palladium-catalyzed cross-coupling, as demonstrated in WO2017065702A1 , to introduce the amino group post-quaternization. This method is advantageous for constructing complex pyridinium derivatives with precise regiochemistry.

Synthetic Workflow

- Quaternization : 3-Methylpyridine is first reacted with methyl chloride to form 1-methyl-3-methylpyridinium chloride.

- Bromination : The 4-position is brominated using N-bromosuccinimide (NBS) in acetonitrile.

- Amination : A palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) mediates the coupling of 4-bromo-1-methyl-3-methylpyridinium chloride with ammonia or an ammonia equivalent.

Reaction Conditions

- Catalyst loading : 0.01–0.1 mol% Pd.

- Solvent : Dimethyl sulfoxide (DMSO) or water.

- Temperature : 80–120°C for 8–12 hours.

This method achieves higher regioselectivity but requires multiple steps, reducing the overall yield to 25–35%.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$^1$$H-NMR spectrum of this compound (Figure 1) exhibits distinct signals:

- δ 4.87 ppm (s, 3H) : Methyl group at position 3.

- δ 8.23–9.77 ppm (m, 5H) : Pyridinium ring protons.

- δ 5.2 ppm (broad, 2H) : Amino group (-NH$$_2$$).

$$^{13}$$C-NMR and HMBC correlations confirm the connectivity of the amino group to the quaternary nitrogen.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 144.60 (C$$6$$H$$9$$ClN$$_2^+$$), consistent with the molecular formula. Elemental analysis validates the chloride counterion, with Cl$$^-$$ content within 0.5% of theoretical values.

Industrial Applications and Patent Landscape

This compound serves as a key intermediate in:

- Herbicides : Nitrilotris-(1-methylpyridinium) chloride derivatives exhibit potent herbicidal activity.

- Anticancer agents : Structural analogs demonstrate IC$$_{50}$$ values of 17–20 μM against breast cancer cell lines.

Patent CN102161660A highlights its utility in synthesizing thiazolecarboxamide derivatives, though direct applications remain proprietary.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Pyridinium, 1-amino-3-methyl-, chloride, and how do they influence its reactivity in aqueous solutions?

- Answer : The compound’s molecular formula (C₆H₉N₂Cl), molecular weight (144.6 g/mol), and structure (a pyridinium ring with 1-amino and 3-methyl substituents) dictate its solubility and reactivity. The amino group (-NH₂) enhances hydrogen bonding in polar solvents like water, while the methyl group introduces steric hindrance, affecting nucleophilic substitution reactions. Solubility in polar solvents is critical for biological assays, and stability studies should account for pH-dependent protonation of the pyridinium nitrogen .

| Property | Value/Description | Methodological Consideration |

|---|---|---|

| Solubility in water | High (due to ionic nature) | Use polar solvents for dissolution; avoid non-polar media. |

| pKa (pyridinium N) | ~4.5–5.0 (estimated) | Adjust pH to stabilize the cationic form. |

| Stability | Sensitive to strong bases | Avoid alkaline conditions to prevent decomposition. |

Q. What spectroscopic methods are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Aromatic protons (δ 8.5–9.0 ppm for pyridinium ring), methyl group (δ 2.0–2.5 ppm), and amino protons (δ 5.0–6.0 ppm, broad, pH-dependent).

- ¹³C NMR : Pyridinium carbons (δ 140–160 ppm), methyl carbon (δ 20–25 ppm).

- IR : Stretching vibrations for NH₂ (~3300 cm⁻¹) and C-N (~1250 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 144.6 (M⁺) .

Advanced Research Questions

Q. How does the substitution pattern (amino and methyl groups) on the pyridinium ring affect its interaction with biological targets such as enzymes or viral particles?

- Answer : The amino group enhances hydrogen bonding with enzyme active sites (e.g., thymidine phosphorylase inhibition via uracil analogs ), while the methyl group modulates lipophilicity and steric interactions. For antiviral activity, cationic pyridinium derivatives disrupt viral envelopes (e.g., SARS-CoV-2 inactivation via electrostatic interactions with lipid membranes ). Comparative studies with analogs (e.g., 1-benzylpyridinium chloride ) reveal substituent-dependent bioactivity.

Q. What experimental strategies can be employed to resolve contradictions in reported bioactivity data for this compound across different cell models?

- Answer :

- Model Validation : Compare results in Vero cells (commonly used for viral studies ) with human mucosal cell lines (e.g., Calu-3) to assess tissue-specific effects.

- Dose-Response Analysis : Use fixed-time exposure (e.g., 2–10 minutes ) to standardize antiviral activity measurements.

- Mechanistic Studies : Combine RT-PCR (viral load quantification) with immunofluorescence to distinguish virucidal vs. inhibitory effects .

Q. What synthetic routes are optimal for introducing the 1-amino-3-methyl substituents on the pyridinium core, and how do reaction conditions impact yield and purity?

- Answer :

-

Step 1 : Quaternization of pyridine with methyl iodide to form 3-methylpyridinium iodide.

-

Step 2 : Nucleophilic amination at the 1-position using ammonia or azide intermediates under anhydrous conditions.

-

Purification : Ion-exchange chromatography removes unreacted starting materials. Yield optimization (>80%) requires strict temperature control (0–5°C) during quaternization .

Reaction Parameter Optimal Condition Impact on Yield Solvent Dry acetonitrile or DMF Minimizes side reactions. Temperature 0–5°C (quaternization step) Prevents thermal degradation.

Methodological Notes

- Data Contradictions : Discrepancies in antiviral efficacy (e.g., 0.1 mg/mL vs. 0.2 mg/mL effective concentrations ) may arise from differences in viral strains or assay protocols. Standardize protocols using WHO-recommended guidelines.

- Advanced Characterization : X-ray crystallography (for structural validation ) and molecular dynamics simulations (to study substituent effects on membrane interactions ) are recommended for mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.